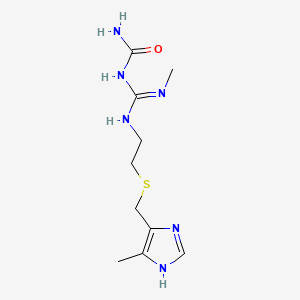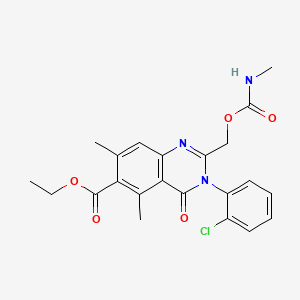
2-Iodoxybenzoic acid
Descripción general
Descripción
2-Iodoxybenzoic acid (IBX) is an organic compound used in organic synthesis as an oxidizing agent . This periodinane is especially suited to oxidize alcohols to aldehydes . It is a member of benzoic acids and an organoiodine compound .
Synthesis Analysis
IBX is prepared from 2-iodobenzoic acid, potassium bromate, and sulfuric acid . The electrochemical synthesis of IBX has been described, where it is generated electrochemically in aqueous solutions by using boron-doped diamond anodes .Molecular Structure Analysis
The molecular formula of IBX is C7H5IO4 . It has an average mass of 280.017 Da and a monoisotopic mass of 279.923248 Da .Chemical Reactions Analysis
IBX is often used as a versatile oxidant for the synthesis of aldehydes and ketones, as well as a variety of other functional group transformations . It has been utilized for the oxidation of various epoxides and aziridines as their β-cyclodextrin complexes in water to afford α-hydroxyketones and α-aminoketones in good yields .Physical And Chemical Properties Analysis
IBX has a melting point of 233 °C and decomposes upon heating . It is soluble in DMSO, DMSO/THF mixtures, but insoluble in H2O and most organic solvents .Aplicaciones Científicas De Investigación
Organic Synthesis: Oxidation Reactions
IBX is widely used as an oxidizing agent in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds at room temperature . Its insolubility in most solvents except DMSO and tolerance for amine functionality make it suitable for the oxidation of amino alcohols to amino carbonyl compounds .
Green Chemistry: Nonmetallic Oxidants
As a nonmetallic green oxidant, IBX offers excellent recyclability. It can be regenerated from 2-iodobenzoic acid without requiring an external ligand except for water, making it an environmentally friendly choice for various reactions .
Catalysis: Organocatalysts
IBX serves as an efficient organocatalyst in reactions such as decarboxylative alkynylation, acylarylation, and oxyalkenylation. Its role as a catalyst helps in the development of new synthetic methodologies .
Medicinal Chemistry: Drug Synthesis
In medicinal chemistry, IBX is used for the selective oxidation of molecules that are precursors to drug compounds. This selective oxidation is crucial for the synthesis of complex molecules with potential pharmacological activities .
Material Science: Functionalization of Polymers
IBX can be employed in the functionalization of polymers, where it introduces oxidized functional groups onto polymer chains. This modification can alter the physical properties of materials for specific applications .
Biochemistry: Protein Analysis
2-Iodobenzoic acid, a precursor to IBX, is used for the detection of sulfhydryl groups in proteins. This application is significant in understanding protein structure and function .
Asymmetric Synthesis: Chiral Molecule Production
IBX has applications in asymmetric synthesis, where it is used to produce chiral molecules. These molecules are important in the development of enantioselective drugs and other substances .
Analytical Chemistry: Detection Reagents
IBX can act as a detection reagent in analytical chemistry, particularly in the identification and quantification of specific functional groups within complex mixtures .
Mecanismo De Acción
Target of Action
2-Iodoxybenzoic acid (IBX) is an organic compound used in organic synthesis as an oxidizing agent . It is especially suited to oxidize alcohols to aldehydes . It also oxidizes vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes .
Mode of Action
The reaction mechanism for an oxidation of an alcohol to an aldehyde involves a ligand exchange reaction replacing the hydroxyl group by the alcohol followed by a twist and an elimination reaction . This twist reaction is a rearrangement in which the oxygen atom is moved into a proper plane for a 5 membered cyclic transition state in the elimination reaction . This is calculated to be the rate-determining step in the oxidation .
Biochemical Pathways
The primary biochemical pathway affected by IBX is the oxidation of alcohols to aldehydes . It also affects the oxidation of hydroxyl group, nitrogen-containing compounds, and sulfur-containing compounds . Furthermore, it plays a role in the preparation of α, β -unsaturated carbonyl compounds and esters, and the application in asymmetric synthesis .
Result of Action
The primary result of IBX’s action is the oxidation of alcohols to aldehydes . It can also oxidize vicinal sulfhydryls to disulfides within enzymes, leading to their inactivation or conformational changes . In addition, it facilitates the oxidative cleavage of dithioacetals and dithioketals .
Action Environment
The action of IBX can be influenced by environmental factors such as temperature and solvent. For instance, the reaction of IBX with alcohols to form aldehydes can be catalyzed by β-cyclodextrin in a water/acetone mixture . Furthermore, the reduction of IBX to IBA in the presence of molecular iodine in DMSO generates hypoiodous acid (IOH), which reacts with various olefins as well as α,β-unsaturated ketones leading to their respective iodohydrins with anti stereochemistry .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-iodylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYYMXYOBLWYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)I(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20214521 | |
| Record name | 2-Iodoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodoxybenzoic acid | |
CAS RN |
64297-64-9 | |
| Record name | 2-Iodoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64297-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Iodoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20214521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-iodylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-iodoxybenzoic acid?
A1: The molecular formula of 2-iodoxybenzoic acid is C7H5IO4, and its molecular weight is 280.01 g/mol. []
Q2: Is there any spectroscopic data available for characterizing 2-iodoxybenzoic acid?
A2: Yes, while specific data isn't provided in the abstracts, researchers often employ techniques like NMR spectroscopy and X-ray crystallography for structural characterization. For instance, single-crystal X-ray diffraction analysis was used to determine the structure of methyl 2-[(diacetoxy)iodosyl]benzoate, an IBX ester. []
Q3: Are there any safety concerns regarding the handling and storage of 2-iodoxybenzoic acid?
A3: Yes, 2-iodoxybenzoic acid can be explosive under certain conditions. It is crucial to handle it with care, avoiding heat, friction, or impact. Storage should be in a well-sealed container, protected from light and heat, in a well-ventilated chemical storage cabinet. [] A stabilized formulation called SIBX is available, containing IBX alongside benzoic and isophthalic acids. It is crucial to maintain the homogeneity of SIBX to ensure safety, and caution is still advised during handling. []
Q4: What are the main applications of 2-iodoxybenzoic acid in organic synthesis?
A4: 2-Iodoxybenzoic acid finds widespread use as an oxidizing agent for various functional group transformations, including:
- Oxidation of alcohols to aldehydes or ketones [, , , , , ]
- Oxidative cleavage of 1,3-diols to 1,2-diketones []
- Oxidative cleavage of olefins to ketones/carboxylic acids []
- Dehydrogenation of tetrahydro-β-carbolines to their aromatic forms []
- Oxidation of silyl enol ethers to enones []
- α-Hydroxylation of carbonyl compounds []
- Decarboxylative bromination of cinnamic acids [, ]
Q5: Can you provide an example of a specific reaction where 2-iodoxybenzoic acid acts as an oxidant?
A5: One example is the oxidation of indoles to isatins. This reaction utilizes a combination of indium(III) chloride and IBX at 80 °C in aqueous media, providing excellent yields of the desired isatins. [, ]
Q6: How does the structure of 2-iodoxybenzoic acid contribute to its reactivity?
A6: The presence of the hypervalent iodine(V) center in IBX is crucial for its oxidizing ability. The unique electronic environment around the iodine atom, with a distorted T-shaped geometry and weak intramolecular interactions, facilitates its participation in various oxidation reactions. [, ]
Q7: Are there any modifications to the structure of 2-iodoxybenzoic acid that can enhance its reactivity?
A7: Yes, research suggests that structural modifications can impact IBX's reactivity. For example, electron-donating substituents on the aromatic ring can enhance its catalytic activity, as demonstrated with 5-Me-IBX, 5-MeO-IBX, and 4,5-Me2-IBX. [] Additionally, converting IBX to its tosylate or mesylate derivatives can significantly boost its oxidizing power. [, ]
Q8: What are the advantages of using 2-iodoxybenzoic acid over other oxidizing agents?
A8: 2-Iodoxybenzoic acid offers several advantages, including:
- Mild reaction conditions: Many IBX-mediated oxidations proceed efficiently at room temperature. [, , , ]
- High chemoselectivity: IBX can selectively oxidize alcohols in the presence of other functional groups like amines and alkenes. [, , , ]
- Environmentally benign: Compared to heavy metal-based oxidants, IBX is considered less toxic and has a smaller environmental footprint. []
Q9: Have there been any computational studies on 2-iodoxybenzoic acid and its reactions?
A9: Yes, computational methods like density functional theory (DFT) have been employed to investigate IBX-mediated reactions. For example, DFT calculations have shed light on the mechanism of alcohol oxidation by IBX, revealing a crucial hypervalent twist as a key step in the process. [, ]
Q10: How do structural modifications of 2-iodoxybenzoic acid influence its activity?
A10: Studies have shown that structural modifications can significantly impact IBX's activity. Electron-donating groups on the aromatic ring increase its oxidizing power, while derivatives like tosylates and mesylates exhibit enhanced reactivity compared to the parent IBX. [, , ]
Q11: Are there any strategies to improve the stability or solubility of 2-iodoxybenzoic acid?
A11: Yes, researchers have developed strategies to enhance IBX's practicality. For instance, polymer-supported IBX offers advantages in terms of handling, recyclability, and simplified workup procedures. [, , ] Additionally, derivatizing IBX into soluble forms, like its esters, can increase its applicability in various solvent systems. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



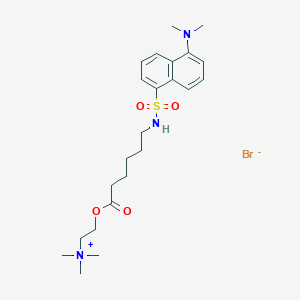


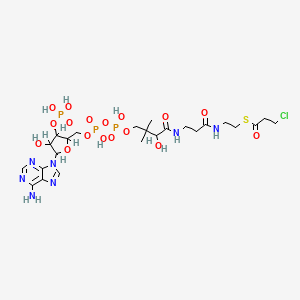
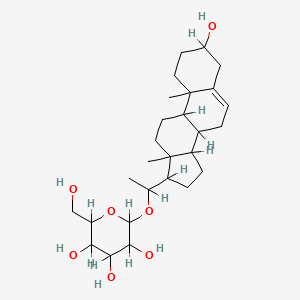
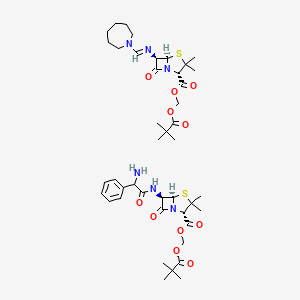
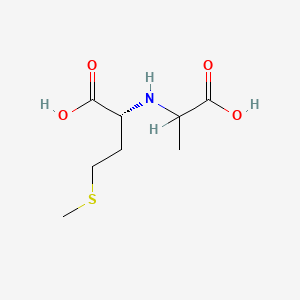



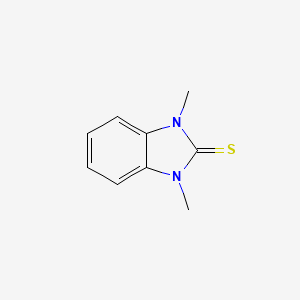
![1h-Imidazole, 2-[(2,6-dichlorophenyl)thio]-4,5-dihydro-](/img/structure/B1214857.png)
